An In-Depth Technical Guide to 4-Fluorophenethylamine
An In-Depth Technical Guide to 4-Fluorophenethylamine
CAS Number: 1583-88-6
This technical guide provides a comprehensive overview of 4-Fluorophenethylamine (4-FPEA), a substituted phenethylamine derivative. The information is intended for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, analytical methods, and pharmacological profile.
Chemical and Physical Properties
4-Fluorophenethylamine is a substituted phenethylamine featuring a fluorine atom at the para-position of the phenyl ring. This substitution can significantly influence its physicochemical and pharmacological properties compared to its parent compound, phenethylamine.[1]
Table 1: Physicochemical Properties of 4-Fluorophenethylamine
| Property | Value | Reference(s) |
| CAS Number | 1583-88-6 | [2] |
| Molecular Formula | C₈H₁₀FN | [2] |
| Molecular Weight | 139.17 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 50-52 °C at 0.15 mmHg | [2] |
| Density | 1.061 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5072 | [2] |
| Solubility | Data not available |
Table 2: Properties of 4-Fluorophenethylamine Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 459-19-8 | |
| Molecular Formula | C₈H₁₁ClFN | |
| Molecular Weight | 175.63 g/mol | |
| Appearance | Solid | |
| Melting Point | 200-206 °C |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthesis of 4-Fluorophenethylamine can be achieved via the reduction of 4-fluorophenylacetonitrile.
Caption: Proposed synthesis of 4-Fluorophenethylamine.
Experimental Protocols
Note: The following are generalized protocols and should be adapted and optimized for specific laboratory conditions.
Step 1: Reduction of 4-Fluorophenylacetonitrile
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Materials: 4-Fluorophenylacetonitrile, a suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF), or catalytic hydrogenation with H₂ gas over a catalyst like Palladium on carbon), appropriate anhydrous solvents, and apparatus for inert atmosphere reactions.
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Procedure (Illustrative example with LiAlH₄):
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.
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Cool the suspension in an ice bath.
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Dissolve 4-fluorophenylacetonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
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Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Fluorophenethylamine.
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Step 2: Purification
-
Technique: Fractional vacuum distillation is a suitable method for purifying liquid amines like 4-Fluorophenethylamine.[3]
-
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation.
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Place the crude 4-Fluorophenethylamine in the distillation flask.
-
Gradually reduce the pressure and heat the flask to the boiling point of the product at that pressure.
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Collect the fraction that distills at a constant temperature corresponding to the boiling point of 4-Fluorophenethylamine.
-
-
Alternative Purification (as Hydrochloride salt):
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Dissolve the crude freebase in a suitable solvent (e.g., diethyl ether).
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Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ethereal HCl).
-
The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold solvent, and dry.
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The salt can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).[4]
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Analytical Methods
The identity and purity of 4-Fluorophenethylamine can be confirmed using various analytical techniques.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural elucidation. While a complete spectral analysis for the freebase is not available in the provided search results, data for derivatives and the hydrochloride salt can be found.
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Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying 4-Fluorophenethylamine and its potential impurities.[1][5][6] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Chromatographic Analysis
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Gas Chromatography (GC): GC can be used to assess the purity of 4-Fluorophenethylamine and to monitor the progress of its synthesis.
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High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both qualitative and quantitative analysis. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.
Pharmacological Profile
The pharmacological profile of 4-Fluorophenethylamine is not extensively characterized in the public domain. However, based on its structural similarity to other phenethylamines, it is expected to interact with monoamine systems in the central nervous system. Fluorination can alter the potency, selectivity, and metabolic stability of a compound.[7][8]
Mechanism of Action
Substituted phenethylamines typically exert their effects by interacting with monoamine transporters (for dopamine, norepinephrine, and serotonin) and/or directly with monoamine receptors. They can act as releasing agents, reuptake inhibitors, or receptor agonists/antagonists. The precise mechanism of action for 4-FPEA is not well-defined in the available literature.
Receptor and Transporter Binding Affinity
Quantitative binding data (Kᵢ or IC₅₀ values) for 4-Fluorophenethylamine at a comprehensive panel of receptors and transporters are not available in the searched literature. Studies on structurally related fluorinated phenethylamines suggest that the position of the fluorine atom significantly influences receptor affinity. For instance, a study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine showed it had a lower affinity for D1 and D2 dopamine receptors compared to dopamine.[9] General studies on psychoactive phenalkylamines indicate that substitutions on the phenyl ring can enhance affinity for serotonin receptors.[10]
Table 3: Anticipated Pharmacological Targets for 4-Fluorophenethylamine
| Target Family | Specific Targets | Expected Interaction |
| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, etc. | Agonist/Partial Agonist |
| Dopamine Receptors | D₁, D₂, D₃, etc. | Agonist/Partial Agonist |
| Monoamine Transporters | DAT, NET, SERT | Releasing Agent/Reuptake Inhibitor |
| Trace Amine-Associated Receptors | TAAR1 | Agonist |
Signaling Pathways
The specific signaling pathways modulated by 4-Fluorophenethylamine have not been elucidated. Based on its likely targets, it could influence downstream signaling cascades associated with G-protein coupled receptors (GPCRs) such as the 5-HT and dopamine receptors, which can modulate levels of intracellular second messengers like cAMP and inositol phosphates.
Caption: A potential Gq-coupled signaling pathway for 4-FPEA.
In Vivo Pharmacology and Pharmacokinetics
Detailed in vivo studies, including behavioral pharmacology and pharmacokinetics of 4-Fluorophenethylamine, are not well-documented in the available literature.
Behavioral Effects
Based on the pharmacology of related compounds, 4-FPEA might be expected to produce stimulant-like effects on locomotor activity. The specific nature and potency of these effects would require dedicated in vivo studies in animal models. A general approach to behavioral phenotyping in mice would involve assessing general health, sensory and motor functions, followed by more specific behavioral tests.[11][12]
Pharmacokinetics
No pharmacokinetic data (e.g., absorption, distribution, metabolism, excretion, and half-life) for 4-Fluorophenethylamine was found in the searched literature. The introduction of a fluorine atom can often increase metabolic stability by blocking sites of enzymatic oxidation, potentially leading to a longer duration of action compared to unsubstituted phenethylamine.
Conclusion
4-Fluorophenethylamine is a synthetic compound with potential for research in neuropharmacology and medicinal chemistry. While its basic physicochemical properties are known, a comprehensive pharmacological characterization is lacking in the public domain. Further research is required to elucidate its precise mechanism of action, receptor binding profile, in vivo effects, and pharmacokinetic properties. This technical guide provides a summary of the currently available information and outlines potential avenues for future investigation.
References
- 1. GC-MS analysis of acylated derivatives of the side-chain regioisomers of 4-methoxy-3-methyl-phenethylamines related to methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-氟苯乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. spectrabase.com [spectrabase.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. rsc.org [rsc.org]
- 8. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. chemimpex.com [chemimpex.com]
- 11. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. courseplus.jhu.edu [courseplus.jhu.edu]
